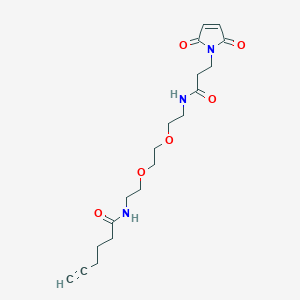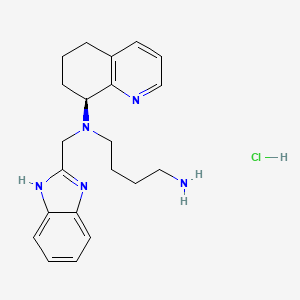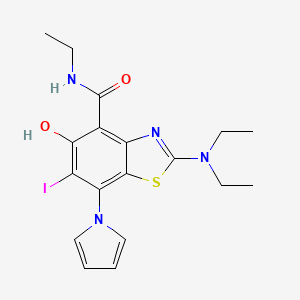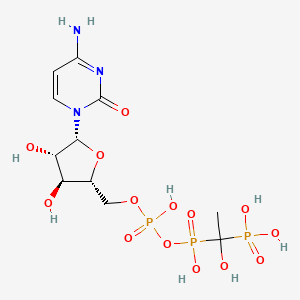
MAT2A inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methionine adenosyltransferase 2A (MAT2A) is a rate-limiting enzyme in the methionine cycle that primarily catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and adenosine triphosphate (ATP) . MAT2A inhibitors prevent the synthesis of SAM from methionine and have therefore attracted increasing attention as potential chemotherapeutic agents in cancers characterized by MTAP-loss .
Synthesis Analysis
The synthesis of MAT2A inhibitors involves a structure-guided design process. Fragment screening followed by iterative structure-guided design enabled >10,000-fold improvement in potency of a family of allosteric MAT2A inhibitors .Molecular Structure Analysis
MAT2A inhibitors are substrate noncompetitive and inhibit the release of the product, S-adenosyl methionine (SAM), from the enzyme’s active site . They bind an allosteric site on MAT2A that overlaps with the binding site for the MAT2A regulator, Mat2B .Chemical Reactions Analysis
MAT2A primarily catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and adenosine triphosphate (ATP) . Inhibition of MAT2A leads to a reduction in SAM levels in cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of MAT2A inhibitors are crucial for their efficacy. For instance, the development of brain-penetrating MAT2A inhibitors focused on the interaction of hydrogen bond acceptor in the scaffolds with arginine residue Arg313 in MAT2A protein and the improvement of physicochemical properties, including logP and logBB .Scientific Research Applications
Cancer Treatment : MAT2A is a rate-limiting enzyme in the methionine cycle, crucial for synthesizing S-adenosylmethionine (SAM) from methionine and ATP. It's recognized as a therapeutic target for cancer treatment, with several MAT2A inhibitors reported and three entering clinical trials for treating solid tumors or lymphoma with MTAP loss (Li et al., 2022).
Targeting MTAP-Deleted Cancers : Inhibiting MAT2A has shown effectiveness in treating MTAP-deleted cancers. For instance, the compound AG-270 was found to reduce SAM-dependent methylation events and inhibit proliferation of MTAP-null cells both in vitro and in vivo, demonstrating its potential as a cancer treatment (Konteatis et al., 2021).
Bone Health : MAT2A inhibitors, such as AG-270, have also shown promise in preventing ovariectomy-induced bone loss, suggesting their potential in treating osteoporosis due to osteoclast dysfunction (Kang et al., 2022).
Enhancing Anti-tumor Activity in Combination Therapies : Combining the MAT2A inhibitor AG-270 with other standard-of-care agents like taxanes and gemcitabine has demonstrated enhanced anti-tumor activity, suggesting a synergistic effect in cancer treatment (Hyer et al., 2020).
Exploration in Central Nervous System Therapies : The identification of brain-penetrant MAT2A inhibitors opens up new opportunities to explore potential therapeutic effects of SAM modulation in the central nervous system (Li et al., 2022).
Inhibition in Colon Cancer : FIDAS agents, targeting MAT2A, have shown the ability to repress colon cancer by inhibiting the proliferation of colorectal cancer cells in vitro and in vivo (Zhang et al., 2013).
Role in Preimplantation Development : MAT2A plays a crucial role in successful preimplantation development and life-long programming of health and disease, as observed in bovine studies (Ikeda et al., 2017).
Novel Inhibitors with Better Safety Profile : The development of novel MAT2A inhibitors like SCR-7952, which demonstrated robust anti-tumor activities and a better safety profile, indicates ongoing advancements in this field (Zhou et al., 2022).
Mechanism of Action
Target of Action
The primary target of the MAT2A inhibitor is the enzyme Methionine Adenosyltransferase 2A (MAT2A) . MAT2A plays a crucial role in metabolism and epigenetics as it is the major producer of S-adenosyl methionine (SAM) , the universal methyl donor for all cellular methyltransferase reactions .
Mode of Action
MAT2A inhibitors work by interacting with the MAT2A enzyme and inhibiting its function . This inhibition leads to a reduction in the levels of SAM . The decrease in SAM levels results in further inhibition of Protein Arginine Methyltransferase 5 (PRMT5) , a methyltransferase that governs spliceosome fidelity .
Biochemical Pathways
The inhibition of MAT2A affects several biochemical pathways. The reduction of SAM levels by MAT2A inhibition results in selective inhibition of PRMT5 . This triggers pre-mRNA splicing defects that may induce RNA polymerase stalling and can cause R-loop accumulation . Furthermore, due to essential roles in 1-carbon metabolism, MAT2A inhibition together with MTAP loss leads to depletion of metabolites required for both de novo and salvage nucleotide biosynthesis .
Pharmacokinetics
MAT2A inhibitors have been found to be potent and selective, with high bioavailability . For example, ISM3412, a novel this compound, demonstrated a strong inhibition of MAT2A with an IC50 of 19.4 nM in enzymatic assays . It also exhibited favorable drug-likeness properties, including low molecular weight, good solubility and permeability, and low plasma protein binding .
Result of Action
The result of MAT2A inhibition is a decrease in cellular proliferation . This is achieved through the increased stability of p53 and its targets, leading to decreased cellular proliferation . Furthermore, MAT2A inhibition effectively decreases SAM and SDMA levels .
Action Environment
The action of MAT2A inhibitors can be influenced by environmental factors such as the presence of other drugs. For instance, the this compound IDE397 demonstrated synergistic combination benefit when combined with TOP1 inhibitors in MTAP −/− bladder cancer cell lines in vitro and in cell-line derived xenograft (CDX) models in vivo .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The MAT2A inhibitor demonstrates strong inhibition of MAT2A enzymatic activity . It interacts with the MAT2A enzyme, resulting in the reduction of intracellular SAM levels . This interaction affects the methionine cycle, a critical metabolic pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It reduces the proliferation of cancer cells and tumors that lack MTAP . The inhibitor also affects mRNA splicing and induces DNA damage . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of the this compound involves its binding interactions with the MAT2A enzyme . It exerts its effects at the molecular level by inhibiting MAT2A, which leads to a reduction in SAM production . This results in reduced protein arginine methyltransferase 5 (PRMT5) activity and splicing perturbations . Furthermore, it has been shown that DNA damage and mitotic defects ensue upon MAT2A inhibition .
Temporal Effects in Laboratory Settings
The effects of the this compound over time in laboratory settings have been observed in various studies . The inhibitor has been shown to reduce the proliferation of cancer cells and tumors that lack MTAP
Dosage Effects in Animal Models
In animal models, the this compound has demonstrated robust mono-therapeutic efficacy with tumor growth inhibition at certain dosages
Metabolic Pathways
The this compound is involved in the methionine cycle, a critical metabolic pathway . It interacts with the MAT2A enzyme, affecting the synthesis of SAM . This could also include any effects on metabolic flux or metabolite levels.
properties
IUPAC Name |
6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQNZDNHUAVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)


